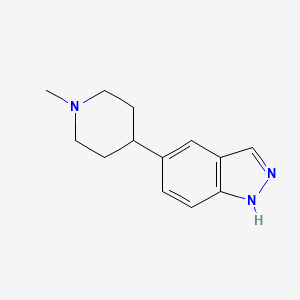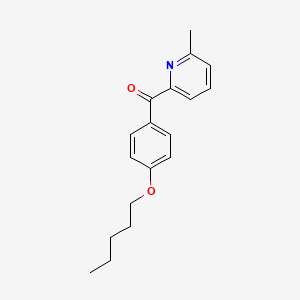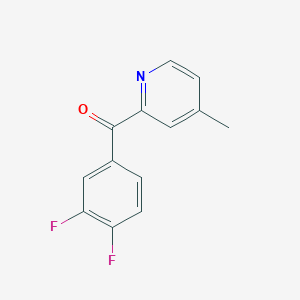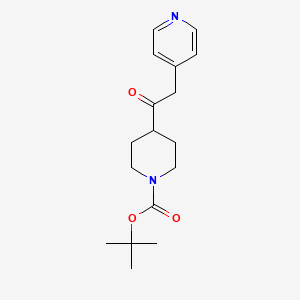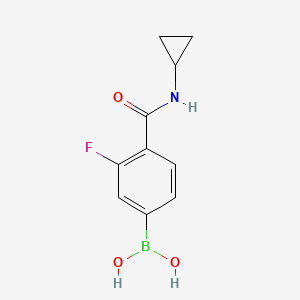
(4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronsäure
Übersicht
Beschreibung
N-Cyclopropyl 4-borono-2-fluorobenzamide
Wissenschaftliche Forschungsanwendungen
Anwendungen in der Sensorik
Boronsäuren: sind bekannt für ihre Fähigkeit, reversible kovalente Komplexe mit Diolen und anderen Lewis-Basen zu bilden, was sie ideal für den Einsatz in Sensoranwendungen macht . Diese Verbindung kann bei der Entwicklung von Sensoren verwendet werden, die Zucker und andere biologische Moleküle mit Diolgruppen nachweisen. So könnte sie zum Beispiel zur Bestimmung des Glukosespiegels bei Diabetikern oder zur Umweltüberwachung von Pflanzensacchariden eingesetzt werden.
Proteinmanipulation und -modifikation
Die Wechselwirkung von Boronsäuren mit Proteinen ermöglicht deren Einsatz in der Proteinmanipulation und -modifikation . Diese Verbindung könnte zur Markierung von Proteinen für die Bildgebung oder zur gezielten Verabreichung von Therapeutika verwendet werden, wobei die Boronsäureeinheit an Glykoproteine auf der Zelloberfläche binden würde.
Therapeutische Entwicklung
Boronsäuren haben potenzielle Anwendungen in der Entwicklung von Therapeutika . Sie können als Proteasom-Inhibitoren eingesetzt werden, die bei der Behandlung von Krebs eine wichtige Rolle spielen. Die Boronsäureeinheit kann mit biologischen Molekülen interagieren, was möglicherweise zur Entwicklung neuer Medikamente führt.
Trennungstechnologien
Aufgrund ihrer spezifischen Bindungseigenschaften können Boronsäuren in Trennungstechnologien eingesetzt werden . Diese Verbindung könnte in der Affinitätschromatographie verwendet werden, um glykosylierte Proteine oder andere diolhaltige Moleküle aus komplexen Gemischen zu trennen und zu reinigen.
Elektrophorese von glykierten Molekülen
Boronsäuren können bei der Elektrophorese von glykierten Molekülen eingesetzt werden . Diese Anwendung ist besonders nützlich bei der Analyse von glykosyliertem Hämoglobin in der Diabetesversorgung. Die Verbindung könnte als Reagenz dienen, das selektiv an glykosylierte Proteine bindet und so deren Trennung während der Elektrophorese ermöglicht.
Arzneimittel-Abgabesysteme
Boronsäuren werden beim Aufbau von Arzneimittel-Abgabesystemen verwendet . Diese Verbindung könnte in Polymere eingebaut werden, die auf das Vorhandensein von Zuckern reagieren, wie z. B. glucose-responsive Insulin-Abgabesysteme. Die Boronsäureeinheit würde an Glucose binden und so die Freisetzung von Insulin bei Diabetikern auslösen.
Wirkmechanismus
Target of Action
Boronic acids are known to interact with diols and strong lewis bases such as fluoride or cyanide anions . This interaction is often utilized in various sensing applications .
Mode of Action
Boronic acids are known to form reversible covalent bonds with cis-diols, which are commonly found in biological molecules . This property allows boronic acids to interact with various biological targets, potentially leading to changes in their function .
Biochemical Pathways
Boronic acids are known to interact with various biological molecules through their ability to form reversible covalent bonds with cis-diols . This interaction can potentially affect various biochemical pathways, depending on the specific targets of the boronic acid.
Pharmacokinetics
Boronic acids are generally known to have good bioavailability due to their ability to form reversible covalent bonds with biological molecules .
Result of Action
The ability of boronic acids to interact with various biological molecules through the formation of reversible covalent bonds can potentially lead to changes in the function of these molecules .
Action Environment
The action of (4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid can potentially be influenced by various environmental factors. For instance, the pH of the environment can affect the formation of covalent bonds between boronic acids and cis-diols . Other factors, such as the presence of other biological molecules and the specific conditions of the biological environment, can also potentially influence the action, efficacy, and stability of the compound .
Biochemische Analyse
Biochemical Properties
(4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. This compound can form reversible covalent complexes with sugars, amino acids, and other molecules containing vicinal diols. These interactions are crucial for its role in sensing applications, protein manipulation, and therapeutic development . The compound’s interaction with enzymes such as proteases and lipases can lead to enzyme inhibition, which is valuable in drug development .
Cellular Effects
The effects of (4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid on cells and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to interfere with signaling pathways by binding to active site serines in enzymes, thereby inhibiting their activity . This inhibition can lead to changes in gene expression and alterations in cellular metabolism, impacting cell function and viability.
Molecular Mechanism
At the molecular level, (4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid moiety can form covalent bonds with diols and other Lewis bases, leading to enzyme inhibition or activation . This compound can inhibit proteases by binding to their active sites, preventing substrate access and subsequent enzymatic activity . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that boronic acids can undergo oxidative degradation, which may impact their efficacy in long-term experiments . The temporal effects also depend on the specific experimental conditions, such as pH and temperature, which can affect the compound’s stability and activity.
Dosage Effects in Animal Models
The effects of (4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by inhibiting specific enzymes or modulating signaling pathways. At high doses, it can cause toxic or adverse effects, such as enzyme inhibition leading to cellular dysfunction or apoptosis . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
(4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450s, which can lead to the formation of metabolites with different biological activities . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of (4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of (4-(Cyclopropylcarbamoyl)-3-fluorophenyl)boronic acid is essential for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules to modulate cellular processes. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
[4-(cyclopropylcarbamoyl)-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BFNO3/c12-9-5-6(11(15)16)1-4-8(9)10(14)13-7-2-3-7/h1,4-5,7,15-16H,2-3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTFTZYMPDZCQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NC2CC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674382 | |
| Record name | [4-(Cyclopropylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874289-20-0 | |
| Record name | B-[4-[(Cyclopropylamino)carbonyl]-3-fluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Cyclopropylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1454190.png)
![2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454191.png)
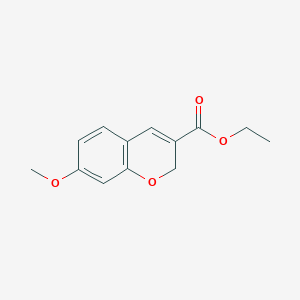
![4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454193.png)

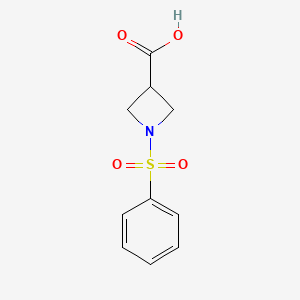

![1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1454199.png)
